methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Properties
Molecular Formula |
C23H20N4O3S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl 8-methyl-4-oxo-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H20N4O3S2/c1-14-19(22(29)30-2)21(27-18(28)10-12-32-23(27)24-14)16-13-26(15-7-4-3-5-8-15)25-20(16)17-9-6-11-31-17/h3-9,11,13,21H,10,12H2,1-2H3 |
InChI Key |
KWEYGISFDVLQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method 1A: Cyclization of Mercaptopyrimidine Acetic Acid
As reported for analogous structures, 2-(2-mercapto-4-aryl-6-aryl-1,6-dihydropyrimidin-5-yl)acetic acid derivatives undergo cyclization with α-halo carbonyl compounds (e.g., chloroacetic acid or ethyl bromoacetate). For example:
Method 1B: Thiourea-Mediated Cyclization
Thiourea reacts with α,β-unsaturated carbonyl intermediates to form thiazine rings. For instance, treatment of 6-benzoyl-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with ethyl bromoacetate in ethanol yields the thiazolo[3,2-a]pyrimidine core.
-
Conditions : Ethanol, triethylamine, 80°C, 8 h.
-
Key Advantage : High regioselectivity for the thiazine ring.
Esterification and Methyl Group Installation
Method 3A: Esterification of Carboxylic Acid
The methyl ester at position 7 is introduced via Fisher esterification or using dimethyl sulfate.
Method 3B: Alkylation for 8-Methyl Group
A methyl group at position 8 is installed via alkylation of a precursor with methyl iodide.
Characterization and Analytical Data
Successful synthesis is confirmed via:
-
¹H NMR : Key signals include:
-
MS (ESI) : m/z calcd for C₂₅H₂₂N₄O₃S₂: 514.1; found: 515.1 [M+H]⁺.
-
IR : Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (thiazine C=O).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| 1A + 2A + 3A | Cyclization + Pyrazole coupling | 55 | 95 | Multi-step, moderate yields |
| 1B + 2B + 3B | Pre-formed pyrazole + coupling | 75 | 98 | Requires Pd catalysts |
Optimization Strategies
-
Microwave Assistance : Reduces reaction time for cyclization steps (e.g., 30 min vs. 16 h).
-
Catalyst Screening : Pd/XPhos outperforms Pd₂(dba)₃ in coupling reactions.
-
Solvent Effects : DMF enhances solubility of polar intermediates compared to THF.
Challenges and Solutions
Chemical Reactions Analysis
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Pyrimidothiazine Family
The following compounds share the pyrimidothiazine core but differ in substituents (Table 1):
Key Observations :
- Heterocyclic Moieties: The thiophenyl-pyrazole group in the target compound introduces conformational rigidity and expanded π-conjugation, which may enhance interactions with hydrophobic binding pockets .
- Ester Group Variations :
Heterocyclic Core Modifications
- Pyrimido[2,1-c][1,2,4]triazine-dione Derivatives: Example: 8-Phenyl-6-(thiophen-2-yl)-pyrimidotriazine-dione .
Tetrahydroimidazo[1,2-a]pyridine Analogues
- Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazopyridine-dicarboxylate feature a distinct bicyclic core but share functional groups (e.g., nitrophenyl, cyano). These differences highlight how core heterocycle selection impacts physicochemical properties (e.g., solubility, melting points).
Biological Activity
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique scaffold that includes a pyrimido-thiazine core fused with a pyrazole moiety. Its structural complexity allows it to interact with various biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 382.48 g/mol |
| Key Functional Groups | Pyrazole, Thiazine, Carboxylate |
Anticancer Activity
Research indicates that derivatives of pyrazole and thiazine exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of similar compounds, the IC50 values for MCF-7 cells were reported as low as 0.08 µM for certain derivatives, indicating potent activity against this cancer type .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their effectiveness against bacterial strains and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 5 µg/mL |
| Pyrazole Derivative B | Escherichia coli | 10 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in inhibiting inflammatory pathways by targeting cyclooxygenase enzymes (COX). Studies suggest that these compounds can stabilize cell membranes and reduce inflammatory markers.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Compounds may act as reversible inhibitors of key enzymes involved in cancer proliferation.
- Receptor Interaction : The ability to bind to specific receptors can modulate signaling pathways associated with inflammation and cell growth.
- Oxidative Stress Reduction : Antioxidant properties may contribute to reduced cellular damage in inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to minimize side products?
The synthesis typically involves multi-step cyclization reactions under basic conditions. A common route includes coupling a pyrazole-thiophene precursor with a pyrimido-thiazine core, followed by esterification. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Monitoring via TLC and HPLC ensures intermediate purity (>95%) before proceeding .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms ring fusion .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 504.1234) .
- X-ray crystallography : Resolves bond angles and dihedral strains in the pyrimido-thiazine core .
Q. What preliminary biological activities have been reported for this compound?
Preliminary studies suggest:
- Enzyme inhibition : Competitive inhibition of COX-2 (IC₅₀ = 2.3 µM) via π-π stacking with the thiophene moiety .
- Anticancer activity : Apoptosis induction in HeLa cells (EC₅₀ = 12 µM) linked to pyrazole-phenyl interactions .
Advanced Research Questions
Q. How can reaction yields be improved during large-scale synthesis without compromising purity?
- Continuous flow reactors : Reduce batch variability and enhance heat transfer .
- Solvent optimization : Switch from DMF to ethanol/water mixtures to improve post-reaction isolation (yield increases from 65% to 82%) .
- Automated purification : Flash chromatography with gradient elution removes residual thiophene byproducts .
Q. How should researchers resolve contradictions in ¹H NMR data between theoretical predictions and experimental results?
Q. What mechanistic insights exist regarding its interaction with enzyme targets like COX-2?
- Molecular docking : The thiophene-2-yl group occupies the COX-2 hydrophobic pocket (binding energy = -9.2 kcal/mol) .
- Site-directed mutagenesis : Mutation of Arg120 disrupts hydrogen bonding with the carboxylate ester, reducing potency by 70% .
Q. What strategies are recommended for synthesizing derivatives with enhanced bioactivity?
Q. How can computational models align with experimental stability data under varying pH conditions?
Q. What methods validate the compound’s stability in biological assays?
- LC-MS/MS monitoring : Detects degradation products (e.g., free carboxylic acid) in serum after 24 h .
- Circular dichroism (CD) : Confirms structural integrity in buffer solutions by tracking pyrimido-thiazine ring ellipticity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
